molecular formula C9H16N2O2 B143519 (S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine CAS No. 78342-42-4

(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

Cat. No. B143519
CAS RN: 78342-42-4
M. Wt: 184.24 g/mol
InChI Key: FCFWEOGTZZPCTO-QMMMGPOBSA-N
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Description

(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine is a chemical compound that has been studied for its potential in various chemical reactions and applications. The compound features a pyrazine core, which is a heterocyclic aromatic organic compound with a six-membered ring containing two nitrogen atoms opposite each other. The specific structure of this compound includes isopropyl and methoxy groups that contribute to its unique chemical properties and reactivity.

Synthesis Analysis

The synthesis of derivatives of (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine has been explored using different methodologies. For instance, the reaction of this compound with iodomethyl trimethylstannane following the Schollkopf methodology results in the formation of a stannylmethyl derivative in good yields. This reaction is significant as it introduces a trimethylstannyl group to the molecule, which can be further utilized in subsequent chemical transformations .

Molecular Structure Analysis

The molecular structure of (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine and its derivatives is crucial for understanding their chemical behavior. The compound's structure has been characterized using various spectroscopic techniques, including multinuclear (1H, 13C, and 119Sn) NMR spectroscopy. These techniques provide detailed information about the electronic environment of the atoms within the molecule and can be used to confirm the identity and purity of the synthesized compounds .

Chemical Reactions Analysis

The reactivity of (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine has been demonstrated in its ability to undergo further chemical reactions. For example, the stannylmethyl derivative obtained from the reaction with iodomethyl trimethylstannane can potentially be used in further synthetic applications, such as coupling reactions or as a precursor for the synthesis of other organometallic compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine derivatives are influenced by the substituents on the pyrazine ring. These properties include solubility, melting point, and reactivity towards other chemical reagents. The optoelectronic properties of related pyrazine derivatives have been studied, revealing insights into their potential use in light-emitting devices. For instance, the HOMO-LUMO gap, which is an indicator of the energy required to excite an electron from the highest occupied molecular orbital to the lowest unoccupied molecular orbital, has been calculated for these compounds. This gap influences the color and efficiency of light emission, which is critical for the design of organic light-emitting diodes (OLEDs) .

Scientific Research Applications

  • Synthesis and Reactivity : This compound is known for its reactivity in various synthesis processes. For instance, Dölling (2012) reported on the reaction of (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine with iodomethyl trimethylstannane, yielding a new compound characterized using NMR spectroscopy (Dölling, 2012).

  • Stereoselective Synthesis : Croce et al. (2000) and Croce et al. (2003) discussed the asymmetric synthesis of heterocyclic-substituted alanines and azatyrosines starting from (2S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, highlighting its utility in creating stereoselectively substituted compounds (Croce et al., 2000); (Croce et al., 2003).

  • Catalysis and Synthesis of Amino Acids : Krikštolaitytė et al. (2002) described using Ru(II)-catalyzed reactions with this compound to produce β-oxo-substituted α-amino acids, showcasing its role in catalysis and synthesis (Krikštolaitytė et al., 2002).

  • Methodologies for Practical Synthesis : Bull et al. (1998) developed practical methodologies for bis-O-methylation of isopropyl-piperazine-2,5-dione to generate this compound on a large scale, demonstrating its practical synthesis applications (Bull et al., 1998).

  • Regiospecific and Stereospecific Synthesis : Rose et al. (1992) and Rose et al. (1995) explored the base-catalyzed deuteriation of isopropyl-dimethoxy-dihydropyrazines, including (S)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine, for producing α-deuteriated α-amino acids (Rose et al., 1992); (Rose et al., 1995).

  • Applications in Organic Electronic Devices : Türksoy et al. (2003) investigated the synthesis of phenylene–2,5-dimethylpyrazinyl co-oligomers for use in organic electronic devices, indicating its potential applications in materials science (Türksoy et al., 2003).

Safety And Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage.


Future Directions

This involves identifying areas of further research. It could include potential applications, modifications to improve its properties, or investigations into its mechanism of action.


properties

IUPAC Name

(2S)-3,6-dimethoxy-2-propan-2-yl-2,5-dihydropyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-6(2)8-9(13-4)10-5-7(11-8)12-3/h6,8H,5H2,1-4H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFWEOGTZZPCTO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=NCC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=NCC(=N1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30999695
Record name (2S)-2,5-Dihydro-3,6-dimethoxy-2-(1-methylethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

CAS RN

78342-42-4
Record name (2S)-2,5-Dihydro-3,6-dimethoxy-2-(1-methylethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30999695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2,5-Dihydro-2-isopropyl-3,6-dimethoxypyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
J Chen, SP Corbin, NJ Holman - Organic process research & …, 2005 - ACS Publications
An Improved Large Scale Synthesis of the Schöllkopf Chiral Auxiliaries: (2R)- and (2S)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | Organic Process Research & Development ACS ACS Publications C&EN CAS Find my …
Number of citations: 45 pubs.acs.org
S Krikstolaityte, K Hammer, C Rømming… - Synthetic …, 2002 - Taylor & Francis
Ru(II)-catalyzed RCM reaction with a 5,5-diene of (2R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine provided a spiroannulated cyclohexenone as substrate for conjugate additions of …
Number of citations: 6 www.tandfonline.com
K Hammer, K Undheim - Tetrahedron, 1997 - Elsevier
Stereoselective synthesis of α-amino-β-hydroxy acids where the α-carbon of the amino acid is incorporated into a five-, six- or seven-membered ring is described. The stereoselective …
Number of citations: 74 www.sciencedirect.com
K Hammer, C Rømming, K Undheim - Tetrahedron, 1998 - Elsevier
Stereoselective syntheses of cyclic α-amino--hydroxycyclohexene- and cycloheptene-α-carboxylic acids are described. RCM cyclization reactions were effected by Ru(II)-catalysis on …
Number of citations: 41 www.sciencedirect.com
G Cremonesi, P Dalla Croce, F Fontana, C Fiorelli… - Tetrahedron …, 2008 - Elsevier
Enantiomerically pure β-(4,5-dihydroisoxazol-3-yl)-substituted β-hydroxy-α-amino acids were synthesised stereoselectively by means of an addition reaction between (5,5-disubstituted-…
Number of citations: 23 www.sciencedirect.com
B Møller, K Undheim - Tetrahedron, 1998 - Elsevier
Stereoselective syntheses of cyclic α-amino acids are described. The α-carbon of the amino acid is incorporated into a five- or six-membered vicinal dimethylenecycloalkane or …
Number of citations: 35 www.sciencedirect.com
G Cremonesi, P Dalla Croce, F Fontana, A Forni… - Tetrahedron …, 2007 - Elsevier
We have stereoselectively synthesised β-hydroxy-α-amino acids β-substituted with non-aromatic heterocycles by means of a condensation reaction between enantiomerically pure …
Number of citations: 22 www.sciencedirect.com
BS Møller, K Undheim - Synthetic communications, 2003 - Taylor & Francis
A versatile method for the preparation of dicarba analogues of cystine as substituted benzene-, dihydrobenzene-, and tetrahydrobenzene-1,2-bis(alanine) derivatives is described. The …
Number of citations: 6 www.tandfonline.com
Y Zhang, Y Jiang, A Nafady, Z Tang… - ACS Central …, 2023 - ACS Publications
The development of efficient heterogeneous catalysts with multiselectivity (eg, enantio- and chemoselectivity) has long been sought after but with limited progress being made so far. To …
Number of citations: 1 pubs.acs.org
K Undheim, J Efskind, GB Hoven - Pure and applied chemistry, 2003 - degruyter.com
Cystine is regarded as a four-atom bridged bis(α-amino acid). The bridge between the two glycine moieties in cystine has been replaced with all-carbon C4-bridges between the α-…
Number of citations: 20 www.degruyter.com

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